Product packaging for 2-(1H-indol-3-yl)cyclohexanone(Cat. No.:CAS No. 68221-96-5)

2-(1H-indol-3-yl)cyclohexanone

Cat. No.: B11891187
CAS No.: 68221-96-5
M. Wt: 213.27 g/mol
InChI Key: FXBDTNJPFPZNSZ-UHFFFAOYSA-N
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Description

Significance of the Indole-Cyclohexanone Scaffold in Chemical Synthesis and Research

The indole (B1671886) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in many biologically active molecules and approved drugs. ijpsr.comnih.gov Its presence in a molecule often confers favorable pharmacological properties. When coupled with a cyclohexanone (B45756) ring, the resulting scaffold becomes a powerful building block in synthetic and medicinal chemistry. derpharmachemica.com

The indole-cyclohexanone framework is a key intermediate in the synthesis of a variety of complex heterocyclic systems. For instance, it can serve as a precursor to indolo[2,3-b]indoles, which are structurally valuable aromatic heterocycles. researchgate.net Furthermore, the reactivity of the cyclohexanone moiety allows for a wide range of chemical modifications, including the introduction of additional functional groups and the construction of new ring systems. This versatility makes the indole-cyclohexanone scaffold a critical tool for chemists seeking to create novel molecular architectures with potential applications in materials science and drug discovery.

Research has demonstrated the importance of this scaffold in the development of compounds with diverse biological activities. While this article will not delve into specific therapeutic applications, the inherent structural features of the indole-cyclohexanone core make it a prime candidate for library synthesis and high-throughput screening in the search for new lead compounds. The ability to readily functionalize both the indole and cyclohexanone components allows for the systematic exploration of chemical space and the fine-tuning of molecular properties.

Overview of Synthetic Challenges and Opportunities for the Chemical Compound

The synthesis of 2-(1H-indol-3-yl)cyclohexanone and its derivatives presents both challenges and opportunities for organic chemists. A primary synthetic route involves the Michael addition of indole to cyclohexenone or its derivatives. researchgate.netsid.ir While seemingly straightforward, this reaction can be complicated by issues of regioselectivity, with the potential for N-alkylation of the indole ring in addition to the desired C3-alkylation. researchgate.netsid.ir Careful selection of reaction conditions, including the choice of catalyst and solvent, is crucial to control the outcome of this reaction.

Another significant area of research focuses on the enantioselective synthesis of 2-arylcyclohexanones, including those bearing an indole substituent. The development of catalytic asymmetric methods to control the stereochemistry at the C2 position of the cyclohexanone ring is a major goal. acs.orgdicp.ac.cn Achieving high enantioselectivity is often challenging due to the potential for racemization and the need for sophisticated catalyst design. dicp.ac.cnepfl.ch Successful strategies have employed phase-transfer catalysis and chiral phosphoric acids to induce asymmetry. acs.orgdicp.ac.cn

The reactivity of the this compound scaffold itself provides numerous opportunities for further synthetic transformations. The ketone functionality can undergo a variety of reactions, including reduction to the corresponding alcohol, and the Baeyer-Villiger oxidation to form lactones. evitachem.comcolab.wsresearchgate.net The indole nucleus can also be further functionalized. evitachem.com These subsequent transformations open up avenues for the creation of a diverse library of compounds based on the initial indole-cyclohexanone core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B11891187 2-(1H-indol-3-yl)cyclohexanone CAS No. 68221-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-14-8-4-2-6-11(14)12-9-15-13-7-3-1-5-10(12)13/h1,3,5,7,9,11,15H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBDTNJPFPZNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396132
Record name 2-(1H-indol-3-yl)-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68221-96-5
Record name 2-(1H-indol-3-yl)-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1h Indol 3 Yl Cyclohexanone and Analogous Indole Cyclohexanone Structures

Direct Synthetic Routes

Direct synthetic routes to 2-(1H-indol-3-yl)cyclohexanone and its analogs typically involve the formation of a key carbon-carbon bond between the indole (B1671886) nucleus and the cyclohexanone (B45756) ring in a controlled, stepwise manner. These methods include classical organic reactions that have been modified and optimized for this specific class of compounds.

Modified Aldol (B89426) Condensation Strategies for Cyclohexanone Derivatives

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org In the context of synthesizing indole-cyclohexanone structures, this reaction involves the nucleophilic addition of a cyclohexanone enolate to an appropriate indole-derived electrophile, or vice-versa. libretexts.org The initial β-hydroxy ketone adduct can then undergo dehydration to yield an α,β-unsaturated ketone, a process often facilitated by acidic or basic conditions and heat. wikipedia.orglibretexts.org

Researchers have explored various catalysts and reaction conditions to promote the aldol condensation between indoles and cyclohexanone. For instance, the Claisen-Schmidt condensation, a type of crossed aldol condensation, can be employed when reacting an aromatic aldehyde (derived from indole) with a ketone like cyclohexanone. libretexts.org The success of these mixed aldol reactions often depends on the differential reactivity of the carbonyl partners, with aldehydes generally being more reactive electrophiles than ketones. libretexts.org The reaction typically proceeds by forming an enolate from cyclohexanone, which then acts as the nucleophile. youtube.com

Table 1: Examples of Modified Aldol Condensation Strategies

ReactantsCatalyst/ConditionsProduct TypeReference
Cyclohexanone and Indole-3-carboxaldehydeBase (e.g., NaOH, KOH) or Acid (e.g., H+)β-hydroxy ketone or α,β-unsaturated ketone libretexts.org, wikipedia.org
Cyclohexanone and various aldehydesAmine-functionalized silica (B1680970) nanoparticlesα,β-unsaturated ketones researchgate.net, researchgate.net
ButanalPotassium hydroxide2-Ethyl-2-hexenal openstax.org

Indole C3-Substitution via Nucleophilic Additions to Carbonyl Groups

The indole ring is electron-rich and readily undergoes electrophilic substitution, particularly at the C3 position. nih.gov This inherent nucleophilicity can be exploited to form a bond with the electrophilic carbonyl carbon of cyclohexanone. This approach is conceptually similar to a Friedel-Crafts acylation or alkylation.

For this reaction to proceed efficiently, the carbonyl group of cyclohexanone often requires activation by a Lewis or Brønsted acid catalyst. The acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the indole nucleophile. While direct additions are possible, the reaction can sometimes lead to the formation of 2-(indol-3-yl)phenols through a cascade of dehydration, oxygenation, and aromatization, particularly under specific catalytic systems like iodine/DMSO. bohrium.comresearchgate.net

The nucleophilic character of indole allows it to react with a variety of electrophiles, and methods have been developed to functionalize the C3 position with carbonyl-containing fragments. rsc.org These reactions underscore the versatility of indole as a nucleophile in forming C-C bonds with carbonyl compounds. researchgate.net

Condensation Reactions Involving Cyclic Ketones and Indole Derivatives

Condensation reactions between indoles and cyclic ketones like cyclohexanone are widely used to synthesize bis(indolyl)methanes and related structures. researchgate.net These reactions are typically catalyzed by acids, which facilitate the electrophilic substitution of the indole onto the ketone. researchgate.net A variety of acid catalysts, including Brønsted acids like HCl and p-toluenesulfonic acid, and Lewis acids such as antimony trichloride, have been employed. researchgate.netnih.gov

The reaction of indole with cyclohexanone can yield different products depending on the stoichiometry and reaction conditions. For example, the reaction of two equivalents of indole with one equivalent of cyclohexanone in the presence of an acid catalyst typically leads to the formation of 3,3'-(cyclohexylidene)bis(1H-indole).

In some cases, these condensation reactions can be part of a more complex cascade sequence. For instance, an iodine-catalyzed reaction between indoles and cyclohexanones in DMSO as an oxidant can lead to the formation of 2-(indol-3-yl)phenols. researchgate.net This transformation involves an initial condensation followed by selective oxygenation and dehydrogenative aromatization. bohrium.comresearchgate.net The Fischer indole synthesis is another classic method that utilizes the condensation of phenylhydrazines with ketones, including cyclic ketones like 2-methyl cyclohexanone, under acidic conditions to form indoles. sharif.edunih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have gained prominence as highly efficient synthetic tools, allowing for the construction of complex molecules from three or more starting materials in a single operation. arkat-usa.orgnih.gov These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. nih.gov

One-Pot Convergent Synthesis Pathways

One-pot syntheses involving indole, cyclohexanone, and other reactants have been developed to access diverse heterocyclic structures. These MCRs often proceed through a sequence of reactions where the intermediates are not isolated, leading to the rapid assembly of the final product. nih.govnih.gov

For example, a three-component reaction of indole, an aldehyde, and an active methylene (B1212753) compound is a common strategy for synthesizing various indole-substituted heterocycles. researchgate.net While not directly yielding this compound, these methods highlight the potential of MCRs to construct complex indole derivatives. For instance, the reaction of indole, dimedone (a cyclohexanone derivative), and 3-phenacylideneoxindoles can produce functionalized indole structures in a one-pot condensation. nih.gov Similarly, three-component reactions of aromatic aldehydes, anilines, and cyclohexanone can yield β-amino ketones. researchgate.net

The development of novel MCRs continues to be an active area of research, with the potential for discovering new pathways to indole-cyclohexanone scaffolds and their analogs. nih.govrsc.orgmdpi.com These one-pot procedures offer a powerful alternative to traditional stepwise synthesis. researchgate.net

Table 2: Examples of Multicomponent Reactions Involving Indole Derivatives

ComponentsCatalyst/ConditionsProduct TypeReference
Indole, Dimedone, 3-Phenacylideneoxindolesp-Toluenesulfonic acid, Acetonitrile (reflux)Functionalized tetrahydro-indolyl-indolin-2-ones nih.gov
3-(Cyanoacetyl)indole, Aldehydes, MalononitrilePiperidine, Ultrasonic irradiationIndol-3-yl substituted pyran derivatives nih.gov
Indoles, 2-Iodo-N-phenylbenzamides, Terminal alkyneCuIBenzyl-3-(indol-3-yl)-2-phenyl-2,3-dihydroisoindolinones nih.gov
Arylglyoxal monohydrate, 2-Amino-1,4-naphthoquinone, IndoleSulfamic acid, Acetonitrile (reflux)3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives nih.gov

Tandem Reaction Sequences

Tandem, or cascade, reactions involve two or more bond-forming transformations that occur consecutively in a single synthetic operation without the isolation of intermediates. rsc.org These sequences are highly efficient and can rapidly build molecular complexity from simple starting materials.

A notable example is the synthesis of meta-(indol-3-yl)phenols from indoles and cyclohexenone, which proceeds via a palladium(II)-catalyzed oxidative Heck reaction followed by dehydrogenative aromatization in a one-step sequence. nih.gov Although this reaction uses cyclohexenone rather than cyclohexanone, it demonstrates the power of tandem reactions to link indole and cyclohexyl moieties and then transform the ring.

Another strategy involves a tandem sequence of reduction, condensation, fragmentation, and cyclization. For example, 2,3-disubstituted indoles have been synthesized from 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione through such a sequence. rsc.org While the starting material is more complex, this methodology illustrates the potential of tandem reactions to construct highly functionalized indole systems. The development of new tandem reactions remains a key goal in organic synthesis, offering elegant and efficient routes to complex target molecules.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of indole-cyclohexanone structures focuses on creating more sustainable and environmentally benign processes. Key strategies include the development of metal-free and solvent-free reaction conditions, the use of water as a reaction medium, and the employment of eco-friendly catalysts and reagents. These approaches address the shortcomings of traditional methods that often rely on harsh acid catalysts, volatile organic solvents, and metal-based reagents, which can generate significant chemical waste and pose environmental risks.

The elimination of both metal catalysts and organic solvents represents a significant advancement in green synthetic chemistry. Solvent-free, or neat, reaction conditions reduce pollution, lower costs, and simplify reaction procedures and product purification. rsc.org While the direct metal-free, solvent-free alkylation of indole with cyclohexanone to produce this compound is not extensively documented, analogous reactions provide strong evidence for the feasibility of this approach.

One notable metal-free protocol involves the reaction of indoles with cyclohexanones using elemental sulfur and iodine as reagents, which results in C-3 arylation rather than alkylation. researchgate.net This transformation demonstrates that the core reactants can be coupled without transition metals. researchgate.net Furthermore, solvent-free syntheses of bis(indolyl)methanes, which are formed from the reaction of indoles with various aldehydes and ketones, are well-established. alliedacademies.orgmdpi.com These reactions are often promoted by catalysts under neat conditions, sometimes with microwave irradiation to reduce reaction times. alliedacademies.org For instance, Lanthanum(III) triflate (La(OTf)₃) has been shown to be an efficient catalyst for the synthesis of bis(indolyl)methanes under solvent-free conditions. alliedacademies.org Although ketones such as cyclohexanone can be less reactive than aldehydes in these reactions, these protocols establish the principle of performing indole-carbonyl condensations without a solvent medium. mdpi.com

Table 1: Examples of Metal-Free and Solvent-Free Synthesis of Indole Derivatives
ReactantsCatalyst/ReagentConditionsProduct TypeYieldReference
Indole, CyclohexanoneSulfur, IodineMetal-Free3-ArylindoleModerate to Good researchgate.net
Indole, Aromatic AldehydesLa(OTf)₃Solvent-Free, MicrowaveBis(indolyl)methaneExcellent alliedacademies.org
Indole, Aliphatic AldehydesNone (Neat)Solvent-Free, 100 °C1,3'-Bis(indolyl)alkaneN/A mdpi.com

Utilizing water as a reaction solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and abundant. Performing organic reactions in an aqueous medium can offer unique reactivity and selectivity compared to conventional organic solvents. The synthesis of indole derivatives in water has been successfully demonstrated, particularly for the reaction between indoles and carbonyl compounds.

For example, the synthesis of bis(indolyl)methane derivatives has been achieved in water using pyruvic acid as a biodegradable catalyst, often enhanced by ultrasound radiation. researchgate.net This method avoids the use of hazardous Lewis acids and volatile organic solvents. researchgate.net Biocatalysis offers another powerful approach for aqueous synthesis. The enzyme α-chymotrypsin has been employed to catalyze the reaction of indoles with aromatic aldehydes in an ethanol-aqueous solution, affording bis(indolyl)methanes in good to excellent yields. mdpi.com This biocatalytic method operates under mild conditions and represents a highly eco-friendly alternative to traditional chemical catalysis. mdpi.com These examples highlight the potential for developing an aqueous-based synthesis for this compound, likely requiring a suitable water-tolerant catalyst to activate the cyclohexanone.

Table 2: Examples of Aqueous Medium Synthesis for Indole Derivatives
ReactantsCatalystSolventConditionsProduct TypeYieldReference
Indole, AldehydesPyruvic AcidWaterSonication (50 °C) or Heating (80 °C)Bis(indolyl)methaneGood to Excellent researchgate.net
Indole, Aromatic Aldehydesα-ChymotrypsinEthanol/WaterMildBis(indolyl)methane68-95% mdpi.com

The use of eco-friendly reagents and catalysts is crucial for minimizing the environmental footprint of chemical synthesis. This involves replacing stoichiometric reagents with catalytic alternatives, using non-toxic and biodegradable materials, and employing catalysts that can be easily recovered and reused. In the context of preparing indole-cyclohexanone analogues and other 3-substituted indoles, a variety of green catalytic systems have been developed.

These systems include:

Biodegradable Catalysts: Organic acids like pyruvic acid and sugar-derived compounds such as meglumine (B1676163) have been used as effective and environmentally friendly catalysts for synthesizing bis(indolyl)methanes. researchgate.net

Biocatalysts: Enzymes like α-chymotrypsin operate in aqueous media under mild conditions, offering high selectivity and a green alternative to metal-based catalysts. mdpi.com

Reusable Solid Catalysts: Heterogeneous catalysts such as sulfated titania, a solid acid, provide an environmentally benign route for producing bis(indolyl)methanes. These catalysts can be easily filtered from the reaction mixture and reused, reducing waste.

Efficient Lewis Acids: While many Lewis acids are metal-based, green chemistry principles encourage their use in catalytic amounts and favor those that are less toxic and recyclable. Lanthanide triflates, such as La(OTf)₃, are known for their high catalytic activity, water tolerance, and reusability in Friedel-Crafts type reactions. alliedacademies.org

Metal-Free Organocatalysts: Bidentate halogen-bond donors have been developed as efficient, metal-free catalysts for the reaction of indoles with aldehydes and ketones. These catalysts activate the carbonyl group through halogen bonding, mimicking the action of Lewis acids without using metals. nih.gov

Table 3: Examples of Eco-Friendly Catalysts for Indole Derivative Synthesis
Catalyst TypeSpecific ExampleReactionKey AdvantagesReference
Biodegradable AcidPyruvic AcidIndole + AldehydesEnvironmentally friendly, metal-free researchgate.net
Biocatalystα-ChymotrypsinIndole + Aromatic AldehydesAqueous medium, mild conditions, high selectivity mdpi.com
Reusable Solid AcidSulfated TitaniaIndole + AldehydesHeterogeneous, efficient, reusable
Efficient Lewis AcidLa(OTf)₃Indole + AldehydesRecyclable, effective in small amounts alliedacademies.org
Metal-Free OrganocatalystBidentate Halogen-Bond DonorIndole + Aldehydes/KetonesMetal-free, activates carbonyls nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 2 1h Indol 3 Yl Cyclohexanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map out the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 2-(1H-indol-3-yl)cyclohexanone is expected to show distinct signals corresponding to the protons of the indole (B1671886) ring, the cyclohexanone (B45756) ring, and the methine proton connecting the two moieties.

Indole Protons: The indole NH proton typically appears as a broad singlet at a downfield chemical shift, generally above 8.0 ppm. The aromatic protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, H-7) would resonate in the aromatic region, approximately between 7.0 and 7.8 ppm, with splitting patterns (doublets, triplets) dictated by their coupling to adjacent protons. The proton at the C-2 position of the indole ring is expected to appear as a singlet or a narrow triplet (due to coupling with the NH proton) around 7.0 ppm.

Cyclohexanone Protons: The protons on the cyclohexanone ring will appear in the aliphatic region of the spectrum, typically between 1.5 and 3.0 ppm. The proton at the C-2 position, being adjacent to both the indole ring and the carbonyl group, would be the most deshielded of the aliphatic protons. The methylene (B1212753) protons (at C-3, C-4, C-5, and C-6) would exhibit complex splitting patterns due to both geminal and vicinal coupling.

Connecting Methine Proton: The proton on the carbon linking the indole and cyclohexanone rings (C-2 of the cyclohexanone) would likely appear as a multiplet, due to coupling with the adjacent methylene protons on the cyclohexanone ring. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent carbonyl group and the aromatic indole system.

For the closely related unsaturated analog, (2E)-2-(1H-indol-3-ylmethylidene)cyclohexanone, some characteristic ¹H NMR shifts have been reported as follows researchgate.net:

Proton AssignmentChemical Shift (δ ppm)Multiplicity
Indole NH8.12singlet
Methine-H of NH-CH=C unit7.72singlet
Aromatic-H7.123-7.124multiplet
Cyclohexanone Methylene-H (adjacent to C=C)2.84triplet
Cyclohexanone Methylene-H1.84triplet
Cyclohexanone Methylene-H (-CH₂-CH₂-)1.79multiplet

Note: This data is for an unsaturated analog and will differ from the target compound, particularly in the absence of the methine proton at 7.72 ppm and the presence of additional aliphatic signals in the saturated structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The most downfield signal in the spectrum would be the carbonyl carbon (C=O) of the cyclohexanone ring, expected in the range of 200-215 ppm.

Indole Carbons: The aromatic carbons of the indole ring would appear between approximately 110 and 140 ppm. The quaternary carbons (C-3a and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Cyclohexanone Carbons: The aliphatic carbons of the cyclohexanone ring would resonate in the upfield region, typically between 20 and 50 ppm. The carbon at C-2, substituted with the indole group, would be more deshielded than the other methylene carbons of the ring.

Two-Dimensional Nuclear Magnetic Resonance Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would show correlations between adjacent protons on the benzene ring of the indole moiety and connect the methine proton at C-2 of the cyclohexanone ring to the adjacent methylene protons at C-3 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for all protonated carbons by linking them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary (non-protonated) carbons. For example, correlations would be expected from the indole NH proton to carbons C-2 and C-3a, and from the protons on C-2 of the cyclohexanone to the indole C-3 and the carbonyl carbon.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3400-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexanone ring would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the range of 1715-1700 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C=C Stretches: Aromatic C=C stretching vibrations from the indole ring would be found in the 1600-1450 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration would likely appear in the 1350-1250 cm⁻¹ region.

The FT-IR spectrum for the related compound (2E)-2-(1H-indol-3-ylmethylidene)cyclohexanone shows key peaks at 3358 cm⁻¹ (N-H stretch), 3025 cm⁻¹ (aromatic C-H stretch), 2920 cm⁻¹ (aliphatic C-H stretch), and 1675 cm⁻¹ (C=O stretch) researchgate.net. The lower frequency of the carbonyl stretch in this analog is due to conjugation with the exocyclic double bond.

Functional Group VibrationExpected Wavenumber (cm⁻¹)
N-H Stretch (Indole)3400 - 3300
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
C=O Stretch (Ketone)1715 - 1700
Aromatic C=C Stretch1600 - 1450

Mass Spectrometry for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₁₄H₁₅NO, giving it a monoisotopic mass of approximately 213.12 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 213. A key fragmentation pathway would likely involve the cleavage of the bond between the indole and cyclohexanone rings. The most stable fragment is often the indolylmethyl cation (m/z = 130), which would likely be the base peak in the spectrum. Other fragments could arise from the loss of small neutral molecules like CO (m/z = 185) from the molecular ion or subsequent fragmentation of the cyclohexanone ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). For this compound, with the molecular formula C₁₄H₁₅NO, the theoretical monoisotopic mass is calculated to be 213.115364 Da. chemspider.com

In an HRMS experiment, this compound would be expected to produce a molecular ion peak ([M+H]⁺ in positive ion mode) at an m/z value extremely close to this theoretical calculation, typically within a mass accuracy of 5 ppm. This high degree of accuracy allows for the confident differentiation of this compound from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. The high resolving power of modern mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, enables the resolution of the isotopic pattern of the molecular ion, further confirming its elemental composition. researchgate.netpnnl.govresearchgate.net

Table 1: Theoretical HRMS Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₅NO
Monoisotopic Mass 213.115364 Da
Expected [M+H]⁺ Ion 214.123189 m/z
Expected [M+Na]⁺ Ion 236.105133 m/z

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While a crystal structure for the parent compound this compound is not available in the reviewed literature, a comprehensive single-crystal X-ray diffraction study has been conducted on its derivative, (2E)-2-(1H-indole-3-ylmethylidene)cyclohexanone. researchgate.netresearchgate.net This analysis provides invaluable insights into the structural and conformational features that are likely shared with the parent compound.

Crystal System and Unit Cell Parameters

The crystallographic study of (2E)-2-(1H-indole-3-ylmethylidene)cyclohexanone revealed that it crystallizes in the triclinic system. researchgate.net The triclinic system is the least symmetric of the crystal systems, characterized by unit cell axes of unequal length and angles that are not 90°. The determination of these unit cell parameters is the foundational step in solving a crystal structure, defining the repeating lattice that constitutes the crystal. mdpi.com

Table 2: Crystal Data for (2E)-2-(1H-indole-3-ylmethylidene)cyclohexanone

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) Data not available in abstract
b (Å) Data not available in abstract
c (Å) Data not available in abstract
α (°) Data not available in abstract
β (°) Data not available in abstract
γ (°) Data not available in abstract
V (ų) Data not available in abstract
Z Data not available in abstract

Source: researchgate.net

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

The X-ray diffraction analysis of the derivative provides precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. researchgate.net This data confirms the connectivity of the atoms and reveals the detailed molecular geometry. For instance, the bond lengths within the indole ring would be consistent with its aromatic character, while the C=O bond of the cyclohexanone moiety would exhibit a length typical of a ketone (approximately 1.22 Å). The bond angles around the sp² hybridized carbons of the indole and the carbonyl group would be approximately 120°, whereas the angles around the sp³ hybridized carbons of the cyclohexanone ring would be close to the tetrahedral angle of 109.5°. Dihedral angle analysis is particularly crucial for understanding the relative orientation of the indole and cyclohexanone rings.

Table 3: Representative Bond Lengths and Angles

Bond/Angle Type Expected Value (Å or °)
C=O Ketone Carbonyl ~1.22 Å
C-N (indole) Aromatic Amine ~1.37 Å
C-C (indole) Aromatic ~1.36-1.40 Å
C-C (cyclohexanone) Alkane ~1.54 Å
O=C-C Angle sp² center ~120°
C-C-C Angle sp³ center ~109.5°

Note: These are generalized values; specific values are determined by X-ray analysis. researchgate.netresearchgate.net

Conformational Preferences of the Cyclohexanone Ring (e.g., Chair Conformation)

To minimize angle and torsional strain, the cyclohexanone ring is known to adopt a non-planar chair conformation. wikipedia.org In this compound, the indol-3-yl group is a bulky substituent. General principles of conformational analysis dictate that bulky substituents on a cyclohexane (B81311) ring will preferentially occupy the equatorial position to minimize steric hindrance. libretexts.orgmasterorganicchemistry.com

Placing the indol-3-yl group in an axial position would lead to significant, destabilizing steric clashes with the axial hydrogens at the C4 and C6 positions, known as 1,3-diaxial interactions. wikipedia.orgmasterorganicchemistry.com Therefore, the thermodynamically most stable conformation of this compound is overwhelmingly predicted to be the chair form with the indol-3-yl substituent in the equatorial position. youtube.com

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in the crystal lattice is governed by a network of intermolecular forces. For indole-ketone structures, the hydrogen bond formed between the indole N-H group (a hydrogen bond donor) and the carbonyl oxygen of the cyclohexanone ring (a hydrogen bond acceptor) is a dominant and highly influential interaction. nih.gov This strong N-H···O=C hydrogen bond is a primary driver in the crystal packing, often linking molecules into chains or dimers. nih.govyoutube.com

Mechanistic Investigations of Reactions Involving the 2 1h Indol 3 Yl Cyclohexanone Moiety

Reaction Pathway Elucidation

The elucidation of reaction pathways provides a detailed, step-by-step description of bond-breaking and bond-forming events. For reactions involving 2-(1H-indol-3-yl)cyclohexanone, several key mechanistic pathways have been investigated.

Nucleophilic Addition Mechanisms

The carbonyl group of the cyclohexanone (B45756) ring in this compound is a primary site for nucleophilic attack. The addition of a nucleophile to this electrophilic carbon is a fundamental step in many of its reactions. libretexts.org This process typically involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. libretexts.org The stereochemical outcome of this addition is influenced by factors such as steric hindrance and electronic effects, which dictate whether the nucleophile approaches from the axial or equatorial face of the cyclohexanone ring. researchgate.net For instance, in reactions with hydride reagents or organometallic compounds, the facial selectivity of the nucleophilic addition to the cyclohexanone ring is a critical aspect of the mechanism. libretexts.orgacademie-sciences.fr The subsequent protonation of the resulting alkoxide furnishes an alcohol. libretexts.org The reversibility of this initial addition depends on the basicity of the incoming nucleophile. masterorganicchemistry.com

Intramolecular Cyclization and Annulation Reaction Mechanisms

The indole (B1671886) and cyclohexanone moieties within the same molecule can participate in intramolecular reactions, leading to the formation of fused ring systems. These cyclization and annulation reactions are powerful methods for constructing polycyclic indole derivatives. encyclopedia.pub The mechanisms of these transformations often involve a series of steps, which can be initiated by the activation of either the indole or the cyclohexanone ring.

For instance, intramolecular cyclization can be triggered by the nucleophilic character of the indole ring, particularly at the C2 or N1 position, which can attack the electrophilic carbonyl carbon of the cyclohexanone. nih.gov This can lead to the formation of new heterocyclic rings fused to the indole core. Annulation reactions, which involve the formation of a new ring, can proceed through various pathways, including palladium-catalyzed processes that involve intermediates where the metal coordinates to the reactants, facilitating the ring-forming steps. mdpi.com These mechanisms are often complex and can involve multiple catalytic cycles.

Dehydrogenative Aromatization Pathways

The cyclohexanone ring of this compound can be converted into an aromatic ring through dehydrogenative aromatization. This transformation is a key step in the synthesis of various substituted carbazoles and other aromatic compounds. researchgate.net The mechanism of dehydrogenative aromatization can proceed through either oxidative or acceptorless pathways. researchgate.net

In the presence of a catalyst, such as palladium on carbon (Pd/C), and often an acid co-catalyst, the reaction is believed to proceed through a series of steps. researchgate.net A proposed mechanism involves the initial condensation of an amine with the cyclohexanone to form an enamine or imine intermediate. researchgate.net This is followed by dehydrogenation of this intermediate on the catalyst surface to generate the aromatic ring. researchgate.net In some cases, the oxygen atom in the resulting phenolic product originates from the solvent, such as DMSO, indicating a complex cascade of dehydration, selective oxygenation, dehydrogenation, and aromatization. researchgate.net

Catalyst SystemProposed IntermediateKey Mechanistic Step
Pd/C and p-toluenesulfonic acidImine or EnamineDehydrogenation over Pd nanoparticles
Iodine/DMSO-Selective oxygenation by DMSO

Olefination Reaction Mechanisms

The carbonyl group of this compound can be converted into a carbon-carbon double bond through olefination reactions. The Julia olefination and its modifications are prominent examples of such transformations. wikipedia.orgorganic-chemistry.org In the classical Julia-Lythgoe olefination, a phenyl sulfone is reacted with the ketone to form a β-acyloxysulfone intermediate. wikipedia.org The subsequent reductive elimination, typically using sodium amalgam or samarium(II) iodide, generates the alkene. wikipedia.orgorganic-chemistry.org The mechanism of the reduction is thought to proceed through a vinylic radical species. wikipedia.org

The Julia-Kocienski olefination, a modified version, utilizes a heteroaromatic sulfone, such as a benzothiazolyl sulfone. organic-chemistry.orgnih.gov This modification allows for a one-pot procedure. The mechanism involves the initial addition of the metalated sulfone to the ketone, followed by a spontaneous Smiles rearrangement and subsequent elimination to yield the alkene. nih.govpreprints.org The stereoselectivity of the olefination is a key aspect of these mechanisms, with the Julia-Kocienski variant often providing high E-selectivity. organic-chemistry.org

Theoretical and Computational Reaction Mechanism Studies

Theoretical and computational studies provide valuable insights into reaction mechanisms that are often difficult to obtain through experimental methods alone. These studies can map out potential energy surfaces, identify transition states, and rationalize observed selectivities.

Transition State Analysis

Transition state analysis is a powerful computational tool for understanding the kinetics and mechanisms of chemical reactions. By calculating the structure and energy of transition states, researchers can determine the activation energy of a reaction step and gain insight into the factors that control its rate and selectivity.

For reactions involving the this compound moiety, transition state analysis can be applied to various transformations. For example, in nucleophilic addition reactions, computational models can predict the preferred trajectory of the nucleophile's approach to the carbonyl group, explaining the observed diastereoselectivity. researchgate.net In cycloaddition reactions, the geometries of the transition states can reveal whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net A model of the transition state for the reaction between indole derivatives and cyclohexanone has been proposed in the context of organocatalytic [4+2] cycloadditions, highlighting the specific interactions that lead to the observed enantioselectivity. researchgate.net

Reaction TypeComputational MethodKey Finding
Nucleophilic AdditionHartree-Fock and MP2Axial reduction is preferred for cyclohexanone. academie-sciences.fr
[2+2] CycloadditionB3LYP-D3/6-311++G(d,p)Reaction occurs via a stepwise mechanism. researchgate.net

Potential Energy Surface Mapping

The potential energy surface (PES) for a reaction involving the this compound moiety would be a complex, multidimensional landscape. Mapping this surface is crucial for identifying the lowest energy pathways from reactants to products. Key features of such a map include local minima, which correspond to stable intermediates, and saddle points, which represent transition states.

For reactions such as electrophilic substitution at the indole nucleus or nucleophilic attack at the cyclohexanone carbonyl, computational methods like Density Functional Theory (DFT) would be employed to locate these stationary points. The reaction coordinate would trace the geometric changes during the transformation, for instance, the bond-forming and bond-breaking processes.

Table 1: Hypothetical Stationary Points on a Potential Energy Surface for a Reaction of this compound

Stationary PointDescriptionKey Geometric Parameters
Reactant Complex Initial association of this compound with a reagent.Intermolecular distances and angles.
Transition State 1 Highest energy point for the initial bond formation/cleavage.Partially formed/broken bonds.
Intermediate A metastable species formed along the reaction pathway.Fully formed new bonds, altered hybridization.
Transition State 2 Energy barrier for the conversion of the intermediate to the product.Geometric rearrangement of the intermediate.
Product Complex The final product associated with byproducts or catalysts.Final product geometry.

This table is illustrative and based on general principles of reaction mechanisms, as specific data for this compound is not available.

Chemical Transformations and Derivatization Strategies for 2 1h Indol 3 Yl Cyclohexanone

Modifications at the Cyclohexanone (B45756) Moiety

The cyclohexanone ring in 2-(1H-indol-3-yl)cyclohexanone offers several avenues for chemical modification, primarily through reactions involving the carbonyl group and the adjacent α-carbons.

Enolate Chemistry and Regioselective Deprotonation

The presence of α-hydrogens on the cyclohexanone ring allows for the formation of enolates, which are powerful nucleophiles in a variety of carbon-carbon bond-forming reactions. The deprotonation of this compound can lead to two different regioisomeric enolates, the kinetic and the thermodynamic enolate, by selectively removing a proton from either the C-2 or C-6 position.

The kinetic enolate is formed faster and is typically favored under conditions of a strong, sterically hindered base at low temperatures. udel.edumasterorganicchemistry.comochemacademy.com For this compound, deprotonation at the less hindered C-6 position would yield the kinetic enolate. In contrast, the thermodynamic enolate , which is the more stable enolate, is favored under conditions that allow for equilibration, such as weaker bases at higher temperatures. udel.edumasterorganicchemistry.com Deprotonation at the C-2 position, being more substituted, would lead to the more thermodynamically stable enolate.

The choice of base and reaction conditions is therefore crucial for directing the regioselectivity of subsequent reactions, such as alkylations, acylations, and aldol (B89426) condensations.

Table 1: Conditions for Regioselective Enolate Formation

Enolate TypeFavored ConditionsExpected Site of Deprotonation in this compound
KineticStrong, bulky base (e.g., LDA), low temperature (-78 °C), short reaction timeC-6
ThermodynamicWeaker base (e.g., NaH, NaOEt), higher temperature (room temp. or higher), longer reaction timeC-2

Condensation Reactions with Other Carbonyl Compounds

The enolate of this compound can undergo condensation reactions with other carbonyl compounds, such as aldehydes and ketones, in what is known as the Aldol condensation. This reaction leads to the formation of a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone.

For instance, the reaction of the enolate of this compound with an aromatic aldehyde would result in the formation of a new carbon-carbon bond at either the C-2 or C-6 position of the cyclohexanone ring, depending on the enolate formed. These types of reactions are instrumental in the synthesis of more complex, fused heterocyclic systems.

Ring Rearrangements and Scission Reactions (Applicable to Cyclohexanone Core)

The cyclohexanone core of this compound is susceptible to various ring rearrangement and scission reactions, which can be employed to generate novel molecular scaffolds.

One such reaction is the Baeyer-Villiger oxidation , where the cyclohexanone is converted to a seven-membered lactone (a cyclic ester) using a peroxyacid. colab.wsacs.orgresearchgate.netwikipedia.orgsigmaaldrich.com The regioselectivity of this oxidation is dependent on the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the migration of the more substituted C-2 carbon bearing the indole (B1671886) group would be expected to be favored, leading to a specific lactone regioisomer.

Another important transformation is the Beckmann rearrangement , which involves the conversion of the corresponding oxime of this compound to a lactam (a cyclic amide) under acidic conditions. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comillinois.eduaudreyli.com The oxime can be prepared by reacting the ketone with hydroxylamine. The rearrangement proceeds with the group anti-periplanar to the hydroxyl group on the nitrogen migrating. This reaction provides a route to nitrogen-containing heterocyclic systems with expanded ring sizes.

Functionalization of the Indole Nucleus

The indole ring system is electron-rich and readily undergoes electrophilic substitution, offering numerous possibilities for functionalization.

Electrophilic Substitution on the Indole Nitrogen

The nitrogen atom of the indole ring in this compound can act as a nucleophile, participating in various electrophilic substitution reactions.

N-Alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base. nih.govresearchgate.netnih.gov This reaction introduces an alkyl group onto the indole nitrogen. Similarly, N-acylation can be accomplished using an acyl halide or anhydride (B1165640) to introduce an acyl group, which can serve as a protecting group or a point for further functionalization. beilstein-journals.orgnih.gov

The Mannich reaction, involving the aminoalkylation of the indole nitrogen, can also be a viable strategy for derivatization. chemtube3d.comresearchgate.netuobaghdad.edu.iqias.ac.in This reaction typically involves the use of formaldehyde (B43269) and a secondary amine.

C-3 and N-1 Position Reactivity

The indole nucleus is characterized by a high electron density, particularly at the C-3 position. bhu.ac.inchim.itrsc.orgquimicaorganica.orgpearson.com In this compound, the C-3 position is already substituted with the cyclohexanone moiety. This directs further electrophilic attack to other positions on the indole ring.

While the N-1 position is a primary site for substitution under basic conditions, electrophilic substitution on the carbocyclic part of the indole ring can also occur, typically at the C-2, C-4, C-5, C-6, or C-7 positions, depending on the reaction conditions and the directing effects of the existing substituents. bhu.ac.inchim.it If the C-3 position is occupied, electrophilic substitution often occurs at the C-2 position. bhu.ac.in

The Vilsmeier-Haack reaction , for example, which is used to introduce a formyl group onto an electron-rich aromatic ring, could potentially be used to functionalize the indole nucleus of this compound, likely at the C-2 position. pcbiochemres.comchemistrysteps.comijpcbs.comwikipedia.orgorganic-chemistry.org

The relative reactivity of the different positions on the indole ring allows for selective functionalization and the synthesis of a diverse range of derivatives of this compound with tailored properties.

Synthetic Utility in Complex Molecule Construction

The molecular architecture of this compound, featuring a reactive ketone and a nucleophilic indole ring system, establishes it as a versatile and valuable precursor in synthetic organic chemistry. Its strategic placement of functional groups allows for a variety of cyclization and derivatization reactions, making it an ideal starting point for the construction of intricate molecular frameworks. This compound serves as a key building block in the synthesis of fused heterocyclic systems, polycyclic aromatic compounds, and complex natural alkaloids.

Precursor to Fused Heterocyclic Systems (e.g., Indazoles, Carbazoles)

The inherent reactivity of the indole and cyclohexanone moieties within the same molecule facilitates the efficient construction of multi-ring heterocyclic systems. Through intramolecular and intermolecular reactions, this compound can be readily converted into valuable carbazole (B46965) and indazole frameworks.

Carbazole Synthesis: The most direct transformation involves the acid-catalyzed intramolecular cyclization of this compound. This reaction, analogous to the Borsche–Drechsel cyclization or Fischer indole synthesis, typically proceeds through the formation of an enamine or enol intermediate, followed by electrophilic attack of the indole ring onto the cyclohexanone, leading to the formation of 1,2,3,4-tetrahydrocarbazole. bohrium.comijarsct.co.innih.govwikipedia.orgyoutube.com Subsequent dehydrogenation or aromatization of this intermediate, often accomplished using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or under metal-catalyzed conditions, yields the fully aromatic carbazole skeleton. beilstein-journals.orgresearchgate.net Carbazoles are significant motifs in medicinal chemistry and materials science. organic-chemistry.org Additionally, multicomponent reactions involving indoles, ketones like cyclohexanone, and other reagents can provide direct access to highly substituted carbazoles. organic-chemistry.orgacs.org

Indazole Synthesis: The ketone functionality of this compound can react with hydrazine (B178648) (H₂NNH₂) or its derivatives to form fused indazole systems. libretexts.orglibretexts.org The initial step is the formation of a hydrazone. pearson.compearson.com This intermediate can then undergo intramolecular cyclization under appropriate conditions to yield a tetracyclic system containing a tetrahydroindazole (B12648868) ring fused to the indole core. This strategy is a common method for synthesizing indazoles from cyclic ketones.

Table 1: Synthesis of Fused Heterocyclic Systems
Target HeterocycleSynthetic StrategyKey Reagents/ConditionsIntermediate/Product Type
CarbazoleIntramolecular Cyclization / Dehydrogenation1. Acid Catalyst (e.g., H₂SO₄, PPA) 2. Oxidizing Agent (e.g., DDQ, Pd/C)1,2,3,4-Tetrahydrocarbazole intermediate, then aromatized Carbazole
IndazoleCondensation / CyclizationHydrazine (H₂NNH₂) or Phenylhydrazine (B124118)Fused Tetrahydroindazole derivative

Building Block for Polycyclic Aromatic Hydrocarbons

While carbazoles themselves are polycyclic aromatic heterocycles, the cyclohexanone portion of this compound can also be utilized to construct new carbocyclic aromatic rings, thereby expanding the polycyclic aromatic system. This transformation highlights the compound's role in synthesizing complex hydrocarbon frameworks that are not exclusively heterocyclic.

A notable example is the iodine-catalyzed C3-arylation of indoles with cyclohexanones, which produces 2-(indol-3-yl)phenols. researchgate.net This reaction proceeds through a one-pot cascade involving several steps: an initial dehydration condensation between the indole and cyclohexanone, followed by a selective oxygenation where dimethyl sulfoxide (B87167) (DMSO) serves as the oxygen atom source, and concluding with dehydrogenation and aromatization to form the phenol (B47542) ring. researchgate.net This method effectively converts the saturated cyclohexanone ring into a new aromatic phenol ring attached to the indole nucleus, demonstrating a powerful strategy for building complex polycyclic aromatic structures from simple cyclic ketones.

Table 2: Construction of Polycyclic Aromatic Systems
Synthetic StrategyKey Reagents/ConditionsProduct TypeMechanism Highlights
Dehydroaromatization to PhenolIodine (I₂), Dimethyl Sulfoxide (DMSO)2-(Indol-3-yl)phenolCascade reaction involving condensation, oxygenation, and aromatization. researchgate.net

Intermediates for Complex Alkaloid Syntheses

The structural core provided by this compound is present in the retrosynthetic pathways of numerous complex indole alkaloids. Synthetic strategies often rely on constructing a tetrahydrocarbazole or a related tricyclic indole framework from cyclohexanone derivatives, which is then elaborated through various chemical transformations to achieve the final natural product. nih.govencyclopedia.pub

Murrayacine (B1624111) Synthesis: The total synthesis of the carbazole alkaloid murrayacine showcases this approach. The synthesis commences with a Japp-Klingemann reaction between 4-hydroxymethyl-3-hydroxyaniline and formylcyclohexanone. nih.govacs.org The resulting phenylhydrazone undergoes indolization with an acid mixture to furnish an indole-2-hydroxy-3-hydroxymethyl-8-oxo-5,6,7,8-tetrahydrocarbazole intermediate, which contains the core structure of an elaborated 2-(indol-3-yl)cyclohexanone. nih.govacs.org This key intermediate is then converted in subsequent steps to murrayacine. bohrium.comnih.gov

(-)-Mersicarpine Synthesis: The synthesis of the monoterpene indole alkaloid (-)-mersicarpine also relies on a key intermediate derived from a cyclohexanone precursor. researchgate.netscienceopen.com An enantioselective Michael addition is used to prepare an optically active cyclohexanone derivative. acs.org This precursor then undergoes a Fischer indole synthesis with phenylhydrazine under acidic conditions to yield a tricyclic indole. nih.gov This tricyclic structure serves as the foundational framework that is further modified through steps including benzylic oxidation and ring expansion to complete the total synthesis of (-)-mersicarpine. nih.govacs.orgchemistryviews.org

Table 3: Application in Alkaloid Synthesis
Target AlkaloidCore Synthetic StrategyKey Intermediate Scaffold
MurrayacineJapp-Klingemann Reaction / Fischer Indolization8-Oxo-5,6,7,8-tetrahydrocarbazole nih.govacs.org
(-)-MersicarpineAsymmetric Michael Addition / Fischer Indole SynthesisTricyclic indole from a substituted cyclohexanone nih.govacs.org

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(1H-indol-3-yl)cyclohexanone, and how can purity be validated?

  • Methodology : Multi-step synthesis typically involves Friedel-Crafts acylation or condensation reactions between indole derivatives and cyclohexanone precursors. For example, indole-3-acetaldehyde intermediates may react with cyclohexanone under acidic conditions. Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical. Validate purity using high-resolution 1H^1H NMR (e.g., δ 7.1–7.4 ppm for indole protons and δ 2.3–2.8 ppm for cyclohexanone protons) and LC-MS (ESI+ mode for molecular ion confirmation) .

Q. How can 1H^1H NMR spectral discrepancies in characterizing this compound be addressed?

  • Analysis : Contradictions in aromatic proton splitting (e.g., δ 6.6–7.2 ppm) may arise from tautomerism or solvent effects. Use deuterated DMSO or CDCl3_3 to stabilize the keto-enol equilibrium. Compare experimental data with computed NMR shifts (DFT/B3LYP/6-311+G(d,p)) to identify dominant tautomers. Cross-validate with 13C^{13}C NMR (e.g., carbonyl peak at ~208 ppm) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction?

  • Protocol : Optimize solvent mixtures (e.g., methanol/dichloromethane) via slow evaporation. For SHELXL refinement, collect high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K). Resolve disorder in the cyclohexanone ring using restraints (DFIX, SIMU) and anisotropic displacement parameters. Validate with R1_1 < 0.05 and wR2_2 < 0.12 .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?

  • Mechanistic Insight : The indole’s electron-rich C3 position directs electrophilic attacks, while the cyclohexanone’s carbonyl group undergoes nucleophilic additions (e.g., Grignard reagents). Steric hindrance from the cyclohexane ring slows reactions at the ketone. Computational modeling (Gaussian 16: MP2/cc-pVTZ) can map frontier molecular orbitals to predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

  • Experimental Design : Address variability by standardizing cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO ≤ 0.1%), and assay endpoints (e.g., IC50_{50} vs. EC50_{50}). Use orthogonal assays (e.g., fluorescence polarization for binding affinity, SPR for kinetics) to confirm target engagement. Cross-reference with SAR studies of analogous indole-ketones (e.g., 2-(6-methylindol-3-yl)cyclohexanone) .

Q. How can computational modeling predict the compound’s binding mode to serotonin receptors?

  • Method : Perform molecular docking (AutoDock Vina) using receptor crystal structures (PDB: 5-HT2A_{2A}, 6WGT). Parameterize the ligand with GAFF2 force fields and simulate binding dynamics (100 ns MD, AMBER22). Validate with MM-PBSA free energy calculations. Compare with experimental mutagenesis data (e.g., Trp336Ala in 5-HT2A_{2A}) to refine poses .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Characterization : Use DSC to identify melting point variations (ΔH fusion differences). Pair with PXRD (e.g., distinct peaks at 2θ = 12.5° and 18.7°) and Raman spectroscopy (C=O stretch shifts ±5 cm1^{-1}). For quantitation, develop a PLS regression model using FTIR data .

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